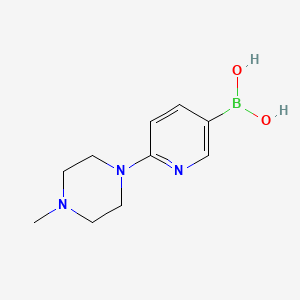

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Descripción general

Descripción

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: is an organic compound with the molecular formula C10H16BN3O2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methylpiperazin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin reaction.

Introduction of the Piperazine Group: The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine derivative.

Boronic Acid Formation: The boronic acid group is introduced through the reaction of the pyridine derivative with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The piperazine group can undergo oxidation to form N-oxides or reduction to form secondary amines.

Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.

Oxidation Products: Formation of N-oxides.

Reduction Products: Formation of secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

The compound has been studied for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, specifically imatinib and nilotinib, which are used in the treatment of chronic myelogenous leukemia (CML) and other cancers. The presence of the piperazine ring enhances its binding affinity to specific biological targets, potentially improving therapeutic efficacy .

1.2 Interaction with Biological Targets

Research indicates that (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid can interact with various biological targets due to its boronic acid functionality, which is known to form reversible covalent bonds with diols in biomolecules. This property is crucial for the design of selective inhibitors and modulators in drug discovery .

Organic Synthesis

2.1 Suzuki Coupling Reactions

The compound serves as a valuable reagent in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Its boronic acid group allows it to participate effectively in these reactions, facilitating the construction of complex molecular architectures .

2.2 Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo functional group transformations makes it an essential component in developing new chemical entities .

Case Studies

Mecanismo De Acción

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators. The piperazine group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Comparación Con Compuestos Similares

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride salt: An intermediate used in similar applications.

6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: A protected form used in organic synthesis.

5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A structurally related compound with different functional groups.

Uniqueness:

Versatility in Reactions: The presence of both boronic acid and piperazine groups allows for diverse chemical transformations.

Stability: The compound exhibits good stability under various reaction conditions, making it suitable for industrial applications.

Bioavailability: The piperazine group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery.

Actividad Biológica

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to various therapeutic targets. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₀H₁₆BN₃O₂

- CAS Number : 936353-84-3

- Molecular Weight : 203.06 g/mol

The compound functions primarily as a boronic acid derivative, which allows it to interact with biological targets, including enzymes and receptors. Its activity is often attributed to the ability of boron to form reversible covalent bonds with diols and other nucleophiles, facilitating inhibition of specific protein targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

- Cell Line Studies :

These results suggest that the compound may selectively inhibit certain cancer cell types while exhibiting less potency against others.

The biological activity appears to be mediated through the mitochondrial apoptotic pathway:

- Treatment with the compound resulted in a dose-dependent loss of mitochondrial membrane potential () and increased reactive oxygen species (ROS) levels in 4T1 cells, indicating that its anticancer effects are linked to mitochondrial dysfunction and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy:

Case Study 1: Selectivity for ALK Kinases

A study highlighted the selectivity of related compounds for anaplastic lymphoma kinase (ALK) family members. The incorporation of different substituents on the pyridine ring altered potency against ALK1 and ALK2 significantly, showcasing how modifications can enhance selectivity and efficacy .

Case Study 2: Evaluation Against Multiple Cancer Lines

Another study evaluated various derivatives of this compound against multiple cancer cell lines. The findings indicated that while some derivatives exhibited strong inhibition, others were less effective, emphasizing the need for strategic modifications to improve therapeutic outcomes .

Propiedades

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZOCDXCJWHNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694403 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936353-84-3 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.